molecular formula C19H17N5O B15358512 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine

4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine

Cat. No.: B15358512
M. Wt: 331.4 g/mol
InChI Key: JTAQPAPMMIQLQH-UHFFFAOYSA-N
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Description

4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a morpholine group and a pyrazolo[3,4-b]pyridine moiety, making it a subject of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine has shown potential as a bioactive molecule

Medicine: The compound has been studied for its pharmacological properties, including its potential as an inhibitor of certain enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and overall structure.

  • Quinoline derivatives: These compounds have a quinoline core but may lack the pyrazolo[3,4-b]pyridine moiety or morpholine group.

Uniqueness: 4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine is unique due to its combination of the pyrazolo[3,4-b]pyridine and quinoline cores, along with the morpholine group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine

InChI

InChI=1S/C19H17N5O/c1-2-17-16(18(3-4-20-17)24-5-7-25-8-6-24)10-13(1)14-9-15-12-22-23-19(15)21-11-14/h1-4,9-12H,5-8H2,(H,21,22,23)

InChI Key

JTAQPAPMMIQLQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5

Origin of Product

United States

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